

Spectroscopic data of Methoxyacetaldehyde (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Methoxyacetaldehyde

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Spectroscopic Data of Methoxyacetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **methoxyacetaldehyde** ($C_3H_6O_2$), a molecule of interest in various chemical and pharmaceutical research domains. This document outlines the mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data, along with detailed experimental protocols for their acquisition.

Mass Spectrometry

Mass spectrometry of **methoxyacetaldehyde** provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of **methoxyacetaldehyde** is presented below.

Table 1: Mass Spectrometry Data for **Methoxyacetaldehyde**[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
74	15	[M] ⁺ (Molecular Ion)
45	100	[CH ₂ OCH ₃] ⁺ (Base Peak)
44	40	[CH ₂ O] ⁺
29	55	[CHO] ⁺

Interpretation:

The molecular ion peak at m/z 74 confirms the molecular weight of **methoxyacetaldehyde** (74.08 g/mol) [1]. The base peak at m/z 45 corresponds to the stable methoxymethyl cation ([CH₂OCH₃]⁺), formed by the cleavage of the C-C bond adjacent to the carbonyl group. Other significant fragments include the formyl cation ([CHO]⁺) at m/z 29 and a fragment at m/z 44, likely corresponding to the formaldehyde radical cation ([CH₂O]⁺).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **methoxyacetaldehyde** exhibits characteristic absorption bands corresponding to its aldehyde and ether functionalities.

Table 2: Key IR Absorptions for **Methoxyacetaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2930	Strong	C-H stretch (alkane)
~2830, ~2720	Medium	C-H stretch (aldehyde)
~1730	Strong	C=O stretch (aldehyde)
~1120	Strong	C-O stretch (ether)

Interpretation:

The strong absorption band around 1730 cm^{-1} is characteristic of the carbonyl ($\text{C}=\text{O}$) stretching vibration of an aldehyde. The pair of medium intensity bands at approximately 2830 cm^{-1} and 2720 cm^{-1} are indicative of the C-H stretching vibration of the aldehydic proton, a feature that helps distinguish aldehydes from ketones. The strong band around 1120 cm^{-1} is attributed to the C-O stretching vibration of the ether linkage. The peak at approximately 2930 cm^{-1} corresponds to the C-H stretching of the methyl and methylene groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ^1H and ^{13}C NMR spectra for **methoxyacetaldehyde** are not readily available in the public domain, which may be attributed to the compound's potential instability. However, based on its structure and established chemical shift principles, the expected NMR data can be predicted.

Table 3: Expected ^1H NMR Data for **Methoxyacetaldehyde** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.7	Singlet	1H	Aldehydic proton (-CHO)
~4.1	Singlet	2H	Methylene protons (-O-CH ₂ -CHO)
~3.4	Singlet	3H	Methyl protons (-OCH ₃)

Table 4: Expected ^{13}C NMR Data for **Methoxyacetaldehyde** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~200	Carbonyl carbon (-CHO)
~75	Methylene carbon (-O-CH ₂ -CHO)
~59	Methyl carbon (-OCH ₃)

Interpretation of Expected NMR Data:

- ^1H NMR: The aldehydic proton is expected to appear as a sharp singlet far downfield, around 9.7 ppm, due to the deshielding effect of the carbonyl group. The methylene protons adjacent to the ether oxygen and the carbonyl group would likely appear as a singlet around 4.1 ppm. The methyl protons of the methoxy group are expected to be the most shielded, appearing as a singlet around 3.4 ppm.
- ^{13}C NMR: The carbonyl carbon of the aldehyde is expected to have the largest chemical shift, appearing around 200 ppm. The methylene carbon, being attached to an oxygen atom, would be found in the range of 75 ppm. The methyl carbon of the methoxy group would be the most upfield, at approximately 59 ppm.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Mass Spectrometry (Electron Ionization)

Objective: To obtain the mass spectrum of **methoxyacetaldehyde** to determine its molecular weight and fragmentation pattern.

Methodology:

- Sample Introduction: A dilute solution of **methoxyacetaldehyde** in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. For GC-MS, a capillary column suitable for separating volatile organic compounds is used.
- Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[\text{M}]^+$).
- Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species.

- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **methoxyacetaldehyde** to identify its characteristic functional groups.

Methodology:

- **Sample Preparation:** As a liquid, **methoxyacetaldehyde** can be analyzed neat. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Background Spectrum:** A background spectrum of the empty salt plates is recorded to account for any atmospheric and instrumental interferences.
- **Sample Spectrum:** The salt plates with the sample are placed in the sample holder of the FTIR spectrometer.
- **Data Acquisition:** The sample is irradiated with infrared light, and the transmitted radiation is measured by a detector. The instrument's software performs a Fourier transform on the resulting interferogram to produce the infrared spectrum.
- **Data Processing:** The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum of **methoxyacetaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **methoxyacetaldehyde** for detailed structural analysis.

Methodology:

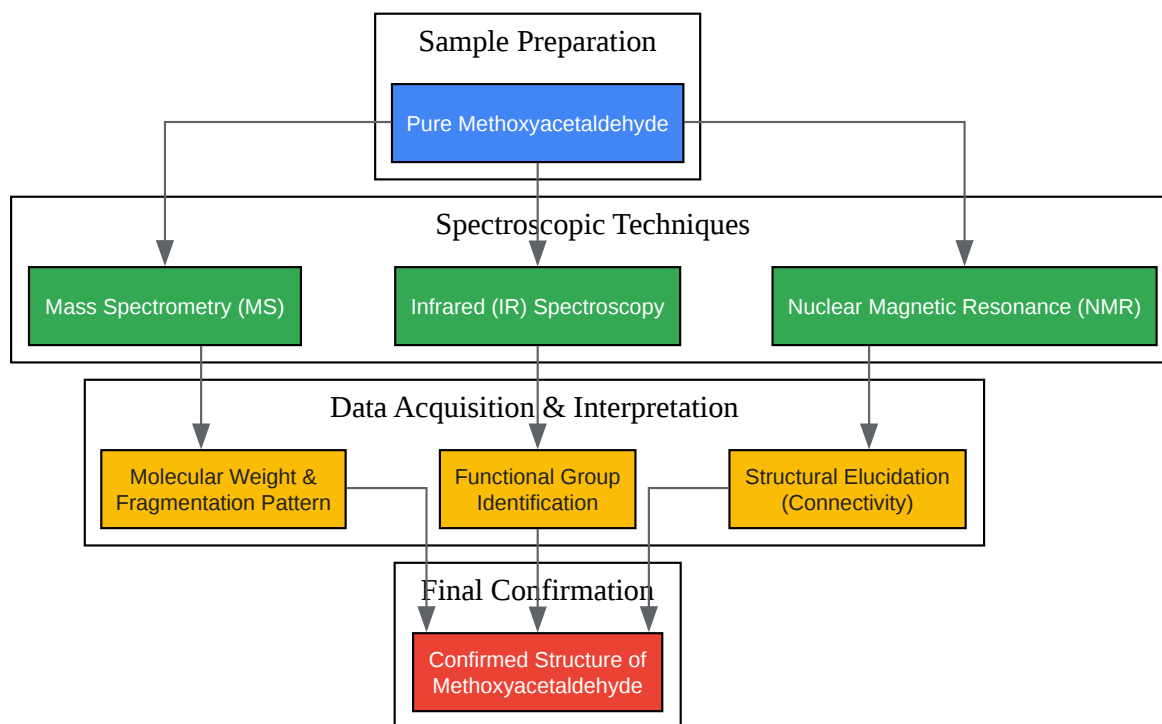
- **Sample Preparation:** Approximately 5-10 mg of **methoxyacetaldehyde** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in a clean, dry NMR tube. A

small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

- Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized by shimming.
- ^1H NMR Acquisition:
 - A standard one-pulse sequence is used to acquire the ^1H NMR spectrum.
 - The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is typically used to acquire the ^{13}C NMR spectrum, which results in a spectrum of singlets for each unique carbon atom.
 - The spectral width is set to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).
 - A larger number of scans is generally required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to produce the NMR spectra. The spectra are then phased, baseline corrected, and referenced to the TMS signal.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **methoxyacetaldehyde**.



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Caption: A logical workflow for the spectroscopic analysis of **methoxyacetaldehyde**.

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References

- 1. Methoxyacetaldehyde | C₃H₆O₂ | CID 91563 - PubChem [pubchem.ncbi.nlm.nih.gov]
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